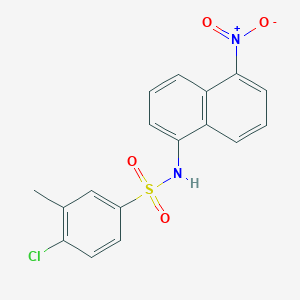![molecular formula C16H16Cl2N2O2S B4084592 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide](/img/structure/B4084592.png)
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide
Übersicht
Beschreibung
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signal transduction pathway of cytokines, which are involved in immune response and inflammation. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide works by selectively inhibiting JAK3, which is involved in the signal transduction pathway of cytokines. By inhibiting JAK3, 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide reduces the production of cytokines that are involved in immune response and inflammation, thereby reducing the inflammatory response in autoimmune diseases.
Biochemical and Physiological Effects
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma, in both in vitro and in vivo models. 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide has also been shown to reduce the activation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. In addition, 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide has been shown to reduce the production of antibodies in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide has several advantages for lab experiments, including its high selectivity for JAK3, its ability to reduce the production of multiple pro-inflammatory cytokines, and its potential use in the treatment of multiple autoimmune diseases. However, 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide also has some limitations, including its potential for off-target effects, its potential for immune suppression, and its limited efficacy in some autoimmune diseases.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide, including:
1. Investigating the potential use of 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
2. Studying the long-term safety and efficacy of 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide in clinical trials.
3. Developing new JAK3 inhibitors with improved selectivity and efficacy.
4. Investigating the potential use of 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
5. Studying the mechanism of action of 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide in more detail to better understand its effects on the immune system.
Wissenschaftliche Forschungsanwendungen
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide has been extensively studied in both in vitro and in vivo models for its potential use in the treatment of autoimmune diseases. In a mouse model of rheumatoid arthritis, 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide was shown to significantly reduce joint inflammation and destruction. In a clinical trial involving patients with psoriasis, 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide was found to be effective in reducing the severity of the disease. 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide has also been studied for its potential use in the treatment of inflammatory bowel disease, with promising results in animal models.
Eigenschaften
IUPAC Name |
4-chloro-N-(4-chlorophenyl)sulfonyl-N'-propylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2S/c1-2-11-19-16(12-3-5-13(17)6-4-12)20-23(21,22)15-9-7-14(18)8-10-15/h3-10H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSOSAPSOQPUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethoxybenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B4084510.png)
![17-(6-methoxy-1,3-benzothiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4084518.png)
![2-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate](/img/structure/B4084519.png)
![1a-acetyl-1-methyl-1-(4-methylbenzoyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4084525.png)
![N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4084528.png)
![N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-4-propoxybenzamide](/img/structure/B4084545.png)

![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4084558.png)

![4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B4084573.png)

![5-bromo-8-[(1-carboxyethyl)thio]-1-naphthoic acid](/img/structure/B4084585.png)
![ethyl 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanoate](/img/structure/B4084589.png)
![2-[(4-methylphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole](/img/structure/B4084603.png)